
(R)-N-Benzyl-3-methoxy-2-(methylamino)propanamide
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Overview
Description
(R)-N-Benzyl-3-methoxy-2-(methylamino)propanamide is a chiral amide derivative characterized by a benzyl group, methoxy substituent, and methylamino moiety. Its stereochemistry (R-configuration) is critical for biological activity, as seen in structurally related pharmaceuticals like Lacosamide, a potent anticonvulsant . The compound serves as a precursor or impurity in the synthesis of Lacosamide, highlighting its relevance in medicinal chemistry. Key structural features include:
- Methoxy group: Influences electronic properties and metabolic stability.
- Methylamino group: Provides a site for hydrogen bonding and functionalization.
Synthetic routes typically involve stereoselective amidation and protection/deprotection strategies, though specific protocols are proprietary .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Benzyl-3-methoxy-2-(methylamino)propanamide typically involves several steps, starting from readily available starting materials. One common method involves the alkylation of an amine with a benzyl halide, followed by the introduction of a methoxy group through methylation. The final step usually involves the formation of the amide bond through a condensation reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the production of ®-N-Benzyl-3-methoxy-2-(methylamino)propanamide may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often employed to enhance the efficiency of the reactions. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
®-N-Benzyl-3-methoxy-2-(methylamino)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The methoxy group or the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or benzyl chloride (C6H5CH2Cl) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
(R)-N-Benzyl-3-methoxy-2-(methylamino)propanamide is a chiral compound with applications in organic synthesis and pharmaceutical research. It is also known by the synonyms this compound, 2295925-92-5, and SCHEMBL2600863 .
Scientific Research Applications
This compound is used in the following applications:
- Organic Synthesis As a chiral building block for synthesizing complex organic molecules.
- Pharmaceutical Research Investigated for potential roles as a biochemical probe in various biological systems.
- Intermediate in Synthesis It serves as an intermediate in the synthesis of N-Methyl Lacosamide .
(R)-N-Benzyl-3-methoxy-2-propionamidopropanamide engages in chemical reactions such as oxidation, reduction, and substitution. For oxidation reactions, potassium permanganate is typically used in acidic or neutral media, while reduction reactions are commonly carried out in methanol or ether solvents. Substitution reactions often require a base to facilitate nucleophilic attack.
Lacosamide and its Derivatives
Lacosamide, also known as 2(R)-acetamido-N-benzyl-3-methoxypropionamide, enhances sodium channel inactivation and modulates collapsin response mediator protein-2 . Lacosamide is currently in clinical trials for conditions such as epilepsy, migraine, diabetic neuropathy, fibromyalgia, and osteoarthritis . In vitro, Lacosamide is converted to inactive metabolites, 30% of which is the O-demethylated product .
Mechanism of Action
The mechanism of action of ®-N-Benzyl-3-methoxy-2-(methylamino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds with active sites of enzymes, influencing their activity. The benzyl and methoxy groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Structural Differences :
- Replaces the methoxy and methylamino groups with a 3-methylbenzoyl moiety and a hydroxyl-containing tertiary alcohol.
Functional Implications :
- The N,O-bidentate directing group in this compound facilitates metal-catalyzed C–H bond functionalization, unlike (R)-N-Benzyl-3-methoxy-2-(methylamino)propanamide, which lacks such reactivity due to its substituents .
Parameter | This compound | N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide |
---|---|---|
Molecular Formula | C₁₃H₁₈N₂O₂ | C₁₂H₁₅NO₂ |
Key Functional Groups | Methoxy, methylamino, benzylamide | 3-methylbenzamide, hydroxyl |
Stereochemistry | Chiral (R-configuration) | Achiral |
Applications | Anticonvulsant precursor | Catalysis, C–H functionalization |
4-(Methylamino)pyridine Derivatives
Structural Differences :
- Pyridine-based vs. propanamide backbone.
- Methylamino group attached to an aromatic ring.
Functional Implications :
- 4-(Methylamino)pyridine analogs (e.g., 4-di(methylamino)pyridine) enhance voltage-activated calcium channels (VACCs) with greater efficacy than 4-aminopyridine (4-AP), suggesting methylamino groups improve neuromodulatory activity . In contrast, this compound’s anticonvulsant action likely arises from sodium channel modulation .
(R)-N-Benzyl-3-methoxy-2-(N-methylacetamido)propanamide
Structural Differences :
- N-methylacetamido group replaces the methylamino group.
Functional Implications :
- This derivative is an impurity in Lacosamide synthesis, underscoring the importance of precise functional group control for therapeutic efficacy .
Parameter | This compound | (R)-N-Benzyl-3-methoxy-2-(N-methylacetamido)propanamide |
---|---|---|
Molecular Formula | C₁₃H₁₈N₂O₂ | C₁₅H₂₀N₂O₃ |
Key Functional Groups | Methylamino | N-methylacetamido |
Bioactivity | Anticonvulsant precursor | Lacosamide impurity |
(R)-N-Benzyl-2-(3-benzylureido)-3-methoxypropanamide
Structural Differences :
- Benzylureido group substitutes the methylamino group.
Functional Implications :
- However, increased molecular weight (341.4 g/mol vs. 246.3 g/mol) may reduce bioavailability .
Pharmacological and Industrial Relevance
- Anticonvulsant Potential: The methylamino group’s role in sodium channel modulation aligns with Lacosamide’s mechanism, whereas pyridine derivatives () target calcium channels .
- Catalytic Applications : Unlike N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, the target compound lacks directing groups for catalysis, limiting its utility in synthetic chemistry .
Biological Activity
(R)-N-Benzyl-3-methoxy-2-(methylamino)propanamide is a chiral compound that has garnered attention in various fields, particularly in biochemistry and pharmacology. This article provides an overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
This compound is characterized by its unique stereochemistry, which is essential for its biological interactions. The synthesis typically involves:
- Starting Materials : Benzylamine, propionic acid, and methoxypropionic acid.
- Key Steps :
- Amidation of benzylamine with propionic acid.
- Methoxylation of the resulting amide.
- Chiral resolution to isolate the (R)-enantiomer.
The specific stereochemistry enhances its ability to interact with biological targets, influencing its pharmacological effects.
The mechanism of action of this compound involves interaction with various molecular targets, including enzymes and receptors. The compound's structure allows it to fit into active sites, modulating enzymatic activity and potentially altering cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition/Activation : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.
- Receptor Binding : Interaction with receptor sites can lead to downstream effects on cell signaling.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest potential efficacy against various cancer cell lines. For instance, it has been investigated for its ability to inhibit growth in colon carcinoma cells.
- Neuropharmacological Effects : The compound has been explored for its interactions with opioid receptors, indicating potential analgesic properties.
- Biochemical Probing : It serves as a biochemical probe for studying enzyme-substrate interactions, which can aid in understanding metabolic processes.
Comparative Studies
A comparative analysis with similar compounds reveals that the unique stereochemistry of this compound contributes to its distinct biological activity.
Compound Name | Structure | Biological Activity | Notable Differences |
---|---|---|---|
(S)-N-Benzyl-3-methoxy-2-(methylamino)propanamide | Chiral variant | Different receptor affinity | Opposite stereochemistry |
N-benzyl-3-methoxypropionamide | Non-chiral | Lower biological activity | Lacks chiral center |
2-propanoylamino-3-methoxypropionamide | Lacks benzyl group | Reduced interaction with targets | Absence of benzyl moiety |
Case Studies
- Antitumor Efficacy Study : A study conducted on colon carcinoma HCT-15 cells demonstrated that this compound exhibited significant growth inhibition compared to standard chemotherapy agents like doxorubicin. The IC50 values indicated potent cytotoxicity.
- Opioid Receptor Activation Study : Research involving the activation of μ and κ-opioid receptors showed that this compound can modulate receptor activity, suggesting its potential as a novel analgesic agent.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for (R)-N-Benzyl-3-methoxy-2-(methylamino)propanamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including amidation, alkylation, and chiral resolution. Key steps include:
- Temperature and pH Control : Maintaining 60–80°C and neutral pH to minimize side reactions (e.g., epimerization) .
- Catalysts/Protective Groups : Use of Pd(PPh₃)₂Cl₂ for cross-coupling or Boc-protection for amine groups to ensure regioselectivity .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization to achieve >95% purity .
- Analytical Validation : Confirm structure via ¹H/¹³C NMR (e.g., methoxy singlet at δ 3.3–3.5 ppm) and HPLC (≥99% enantiomeric excess) .
Q. How is the structural configuration of this compound verified, and what analytical techniques resolve spectral ambiguities?
- Methodological Answer :
- Chiral Chromatography : Use Chiralpak® AD-H columns with ethanol/n-hexane to distinguish (R)- and (S)-enantiomers .
- Advanced NMR Techniques : 2D-COSY and NOESY to assign stereochemistry (e.g., methoxy group orientation) .
- X-ray Crystallography : Resolve ambiguities in solid-state configuration by co-crystallizing with heavy atoms (e.g., iodine derivatives) .
Q. What structural features influence the compound’s biological activity, and how are structure-activity relationships (SAR) studied?
- Methodological Answer :
- Key Substituents : The benzyl group enhances lipophilicity (logP ~2.5), while the methoxy group modulates hydrogen bonding (e.g., with GABA receptors) .
- SAR Workflow :
Synthesize analogs (e.g., fluorophenyl or nitro substitutions) .
Test in vitro (e.g., anticonvulsant MES/SCZ assays) and in silico (molecular docking to voltage-gated sodium channels) .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis, and what strategies mitigate racemization?
- Methodological Answer :
- Chiral Auxiliaries : Use (R)-proline derivatives to direct stereochemistry during amide bond formation .
- Low-Temperature Reactions : Conduct alkylation steps at –20°C to suppress racemization .
- Impurity Profiling : Monitor (2S)-isomer via LC-MS (e.g., m/z 293.2 for impurity vs. 279.2 for target) .
Q. What experimental approaches elucidate the compound’s mechanism of action in neurological targets?
- Methodological Answer :
- Receptor Binding Assays : Competitive displacement of [³H]-batrachotoxin in rat cortical membranes to assess sodium channel affinity .
- Cellular Electrophysiology : Patch-clamp studies on hippocampal neurons to measure inhibition of sustained repetitive firing (IC₅₀ ~10 µM) .
- Gene Knockdown Models : CRISPR/Cas9-edited Nav1.2 KO mice to confirm target specificity .
Q. How are contradictions in pharmacological data (e.g., variable IC₅₀ values across studies) addressed?
- Methodological Answer :
- Standardized Assay Conditions : Use identical buffer pH (7.4), temperature (37°C), and cell lines (e.g., HEK293-Nav1.2) .
- Meta-Analysis : Pool data from ≥3 independent studies (e.g., 12 µM vs. 18 µM IC₅₀) and apply ANOVA to identify outliers .
- Proteomic Profiling : Check for off-target interactions via kinome-wide screening (e.g., Eurofins KinaseProfiler®) .
Q. What computational methods predict the compound’s metabolic stability and toxicity?
- Methodological Answer :
- ADMET Prediction : Use Schrödinger’s QikProp to estimate CYP450 inhibition (e.g., CYP3A4 Ki = 5.2 µM) .
- MD Simulations : 100-ns trajectories in Desmond to assess membrane permeability (e.g., blood-brain barrier penetration) .
- Toxicity Screening : Ames test (TA98 strain) and hERG channel binding assays (IC₅₀ >30 µM) .
Properties
Molecular Formula |
C12H18N2O2 |
---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
(2R)-N-benzyl-3-methoxy-2-(methylamino)propanamide |
InChI |
InChI=1S/C12H18N2O2/c1-13-11(9-16-2)12(15)14-8-10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3,(H,14,15)/t11-/m1/s1 |
InChI Key |
SUHGGMHRTWGGQL-LLVKDONJSA-N |
Isomeric SMILES |
CN[C@H](COC)C(=O)NCC1=CC=CC=C1 |
Canonical SMILES |
CNC(COC)C(=O)NCC1=CC=CC=C1 |
Origin of Product |
United States |
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